Flaconitine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Flaconitine can be synthesized through the acetylation of aconitine, another alkaloid found in Aconitum species. The process involves the reaction of aconitine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods: Industrial production of this compound involves the extraction of aconitine from the roots of Aconitum plants, followed by its chemical modification. The extraction process includes the use of solvents like chloroform and ethanol to isolate aconitine, which is then subjected to acetylation to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Flaconitine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Flaconitine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and transformation of diester-diterpenoid alkaloids.
Biology: Investigated for its cytotoxic effects on cancer cell lines, particularly human leukemic cells.
Mechanism of Action
Flaconitine exerts its effects primarily through the inhibition of NF-κB, a transcription factor involved in the regulation of immune response, inflammation, and cell proliferation. By suppressing the activation of NF-κB, this compound can reduce the expression of pro-inflammatory cytokines and promote apoptosis in cancer cells. The molecular targets of this compound include tumor necrosis factor-alpha (TNF-α) and other signaling molecules involved in the NF-κB pathway .
Comparison with Similar Compounds
Flaconitine is similar to other alkaloids derived from Aconitum species, such as:
Aconitine: Known for its potent neurotoxic and cardiotoxic effects, aconitine is used in traditional medicine for its analgesic properties.
Mesaconitine: Another diester-diterpenoid alkaloid with similar biological activities, including inhibition of NF-κB and cytotoxic effects on cancer cells.
Tuberanine: A newly isolated alkaloid from Aconitum tuberosum, with structural similarities to this compound and mesaconitine.
This compound is unique in its specific acetylation pattern, which contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
[8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H49NO12/c1-8-37-16-33(17-43-4)22(47-18(2)38)14-23(44-5)35-21-15-34(42)30(48-32(41)20-12-10-9-11-13-20)24(21)36(49-19(3)39,29(40)31(34)46-7)25(28(35)37)26(45-6)27(33)35/h9-13,21-31,40,42H,8,14-17H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPYIJVYDYCPKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)OC(=O)C)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H49NO12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.